Ethyl naphtho[2,1-d]thiazole-2-carboxylate
CAS No.: 68557-39-1
Cat. No.: VC8288387
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68557-39-1 |
|---|---|
| Molecular Formula | C14H11NO2S |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | ethyl benzo[g][1,3]benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C14H11NO2S/c1-2-17-14(16)13-15-11-8-7-9-5-3-4-6-10(9)12(11)18-13/h3-8H,2H2,1H3 |
| Standard InChI Key | OJKOLCKLYPDYCR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2 |
| Canonical SMILES | CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2 |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Weight | 265.31 g/mol |
| Density | ~1.4 g/cm³ |
| Melting Point | 250–300°C (estimated) |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O |
| LogP (Partition Coefficient) | ~3.0 (indicative of moderate lipophilicity) |
Synthetic Methodologies
Three-Component Condensation Reactions
A catalyst-free strategy for synthesizing naphthothiazoles involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO) . For ethyl naphtho[2,1-d]thiazole-2-carboxylate, this approach could be adapted by substituting the aliphatic amine with ethyl glycinate or another ester-containing amine precursor. The proposed mechanism involves:
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Formation of intermediate sulfurated imines via reaction between 2-naphthylamine and sulfur.
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Cyclization and oxidative aromatization mediated by DMSO, which acts as both solvent and oxidant .
Iodine-Catalyzed Domino Reactions
Iodine catalysis has been employed to synthesize β-carboline-tethered naphtho[2,1-d]thiazoles . While this method focuses on β-carboline hybrids, the thiazole-forming step—involving 1-formyl-β-carbolines, arylamines, and sulfur—could be modified to incorporate ester functionalities. Key advantages include high yields (up to 92%) and scalability .
Functionalization of Preformed Thiazole Cores
Ethyl naphtho[2,1-d]thiazole-2-carboxylate may also be synthesized via esterification of naphtho[2,1-d]thiazole-2-carboxylic acid. A precedent exists in the synthesis of ethyl naphtho[2,1-b]thiophene-2-carboxylate, where esterification was achieved using ethanol and acid catalysts .
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
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C=O stretch: A strong absorption band near 1685 cm⁻¹ confirms the ester carbonyl group .
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C-S and C-N stretches: Peaks at 1228 cm⁻¹ (C-S) and 1581 cm⁻¹ (C=N) align with thiazole ring vibrations .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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Molecular ion peak: m/z 265.31 (M⁺).
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Fragmentation pattern: Loss of ethyl (–CH₂CH₃, m/z 237) and CO₂ groups (m/z 221) .
Challenges and Future Directions
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Synthetic optimization: Current methods require high temperatures (140°C) and prolonged reaction times . Developing room-temperature protocols or flow chemistry approaches could enhance efficiency.
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Biological profiling: Limited data exist on the toxicity and pharmacokinetics of naphthothiazole esters. In vitro and in vivo studies are needed to validate therapeutic potential.
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Materials applications: Research into charge transport properties and thin-film behavior could unlock uses in organic electronics.
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